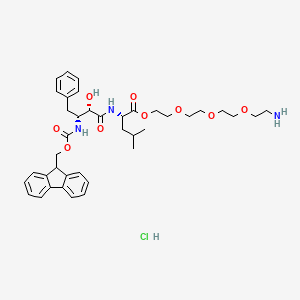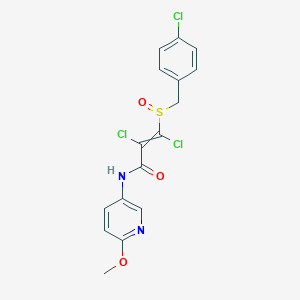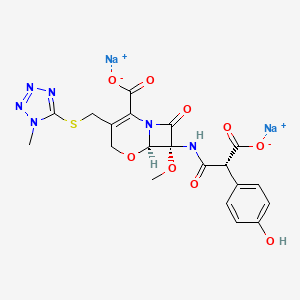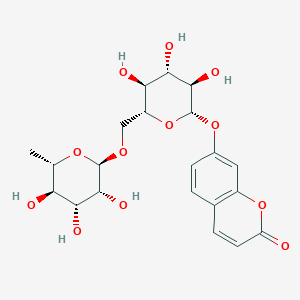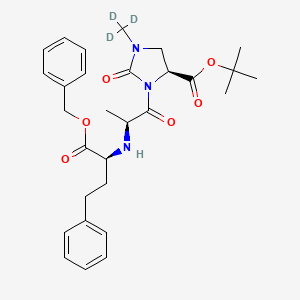
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 is a chemical compound with the molecular formula C29H34D3N3O6 and a molecular weight of 526.64. This compound is primarily used in proteomics research and is an intermediate in the preparation of labeled Imidaprilat .
Métodos De Preparación
The synthesis of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves several steps. The synthetic route typically includes the esterification of Imidaprilat with benzyl alcohol and the subsequent protection of the resulting ester with a tert-butyl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and protection reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for various chemical studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the production of labeled compounds for industrial applications.
Mecanismo De Acción
The mechanism of action of Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Imidaprilat Benzyl Ester, (Carbonylimidazolidine)tert-butyl Ester-d3 can be compared with other similar compounds, such as:
Imidaprilat: The parent compound, which is used as an antihypertensive agent.
Benzyl Ester Derivatives: Compounds with similar ester functional groups, used in various chemical and biological applications.
tert-Butyl Ester Derivatives: Compounds with similar tert-butyl protection, used to enhance stability and solubility.
The uniqueness of this compound lies in its specific combination of functional groups and deuterium labeling, which makes it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C29H37N3O6 |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
tert-butyl (4S)-2-oxo-3-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]-1-(trideuteriomethyl)imidazolidine-4-carboxylate |
InChI |
InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3/t20-,23-,24-/m0/s1/i5D3 |
Clave InChI |
JSROFURYAHZGNA-CDTJKPFJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


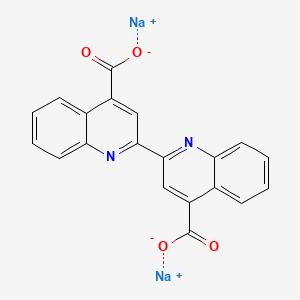

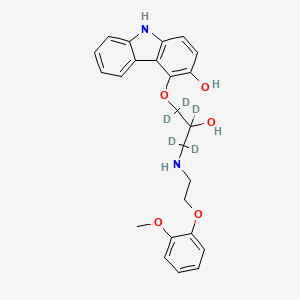
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)

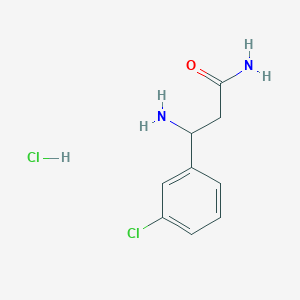
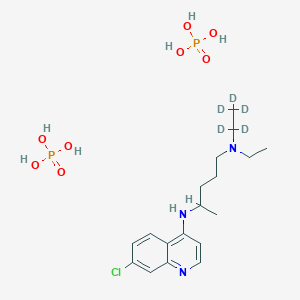
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
